

Uridine-15N2: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Uridine-15N2

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine-15N2 is a stable isotope-labeled version of the naturally occurring pyrimidine nucleoside, uridine. In this molecule, the two nitrogen atoms within the uracil base are replaced with the heavy isotope of nitrogen, ^{15}N . This isotopic labeling makes **Uridine-15N2** an invaluable tool in a wide range of research applications, particularly in studies involving nucleic acid metabolism, RNA biosynthesis, and the elucidation of biomolecular structures and interactions. Its non-radioactive nature makes it a safe and effective tracer for in vivo and in vitro studies. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of **Uridine-15N2**, complete with detailed experimental protocols and data presentation.

Chemical Properties of Uridine-15N2

Uridine-15N2 shares the same fundamental chemical structure as its unlabeled counterpart, with the key difference being the increased molecular weight due to the presence of two ^{15}N atoms. This mass difference is the basis for its utility in mass spectrometry-based analytical techniques.

Property	Value
Chemical Name	Uridine-1,3- ¹⁵ N ₂
Molecular Formula	C ₉ H ₁₂ ¹⁵ N ₂ O ₆
Molecular Weight	246.19 g/mol
CAS Number	92487-68-8
Appearance	White to off-white solid
Isotopic Purity	Typically ≥98 atom % ¹⁵ N
Chemical Purity	≥98%
Solubility	Soluble in water and DMSO
Storage	Store at 2-8°C, protected from light and moisture

Synthesis of Uridine-15N2

The synthesis of **Uridine-15N2** can be achieved through both chemical and chemoenzymatic methods.

Chemoenzymatic Synthesis

A highly efficient method for the synthesis of ¹⁵N-labeled uridine nucleotides involves a chemoenzymatic pathway starting from [¹⁵N]uracil and a labeled glucose source. This method leverages the specificity of enzymes to achieve high yields and isotopic incorporation.

Experimental Protocol: Chemoenzymatic Synthesis of [¹⁵N]UTP

This protocol describes the synthesis of ¹⁵N-labeled Uridine Triphosphate (UTP), which can be subsequently converted to **Uridine-15N2**.

- Reaction Setup: A one-pot reaction is assembled containing the following key components:
 - [¹⁵N₂]uracil as the nitrogen source.

- [$^{13}\text{C}_6$]glucose as the carbon source for the ribose moiety (unlabeled glucose can be used if only ^{15}N labeling is desired).
- A cocktail of eleven enzymes to catalyze the conversion of glucose to 5-phosphoribosyl-1-pyrophosphate (PRPP) and the subsequent formation of UMP.
- Uracil phosphoribosyltransferase to catalyze the reaction between [$^{15}\text{N}_2$]uracil and PRPP to form [$^{15}\text{N}_2$]UMP.
- Kinases to phosphorylate UMP to UDP and then to UTP.
- An ATP regeneration system (e.g., creatine phosphate and creatine kinase) to supply the necessary ATP for the phosphorylation steps.
- A NADP⁺ recycling system (e.g., glutamate dehydrogenase) for the oxidative steps in the pentose phosphate pathway.
- **Reaction Conditions:** The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature to ensure optimal enzyme activity.
- **Monitoring the Reaction:** The progress of the reaction can be monitored by techniques such as HPLC to track the consumption of starting materials and the formation of the desired product.
- **Purification:** Upon completion, the [$^{15}\text{N}_2$]UTP is purified from the reaction mixture using chromatographic techniques, such as ion-exchange chromatography.

Chemical Synthesis

Chemical synthesis provides a versatile route to ^{15}N -labeled uridine derivatives, including phosphoramidites for solid-phase RNA synthesis.

Experimental Protocol: Synthesis of [3- ^{15}N]-labeled Uridine Phosphoramidite

This protocol outlines a high-yielding synthesis of a uridine phosphoramidite labeled at the N3 position.

- **Protection of Uridine:** Commercially available uridine is first protected at the 5' and 2'-hydroxyl groups using appropriate protecting groups (e.g., dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS), respectively).
- **Nitration:** The N3 position of the protected uridine is nitrated.
- **^{15}N -Labeling:** The nitro group is then displaced by a labeled nitrogen source, such as $^{15}\text{NH}_4\text{Cl}$, to introduce the ^{15}N isotope at the N3 position.
- **Phosphitylation:** The 3'-hydroxyl group is phosphitylated using a phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) to generate the phosphoramidite.
- **Purification:** The final $[3\text{-}^{15}\text{N}]$ -labeled uridine phosphoramidite is purified using column chromatography.

Applications and Experimental Protocols

Uridine-15N2 is a versatile tool in various research fields. Its primary applications are in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for studying the structure, dynamics, and metabolism of nucleic acids.

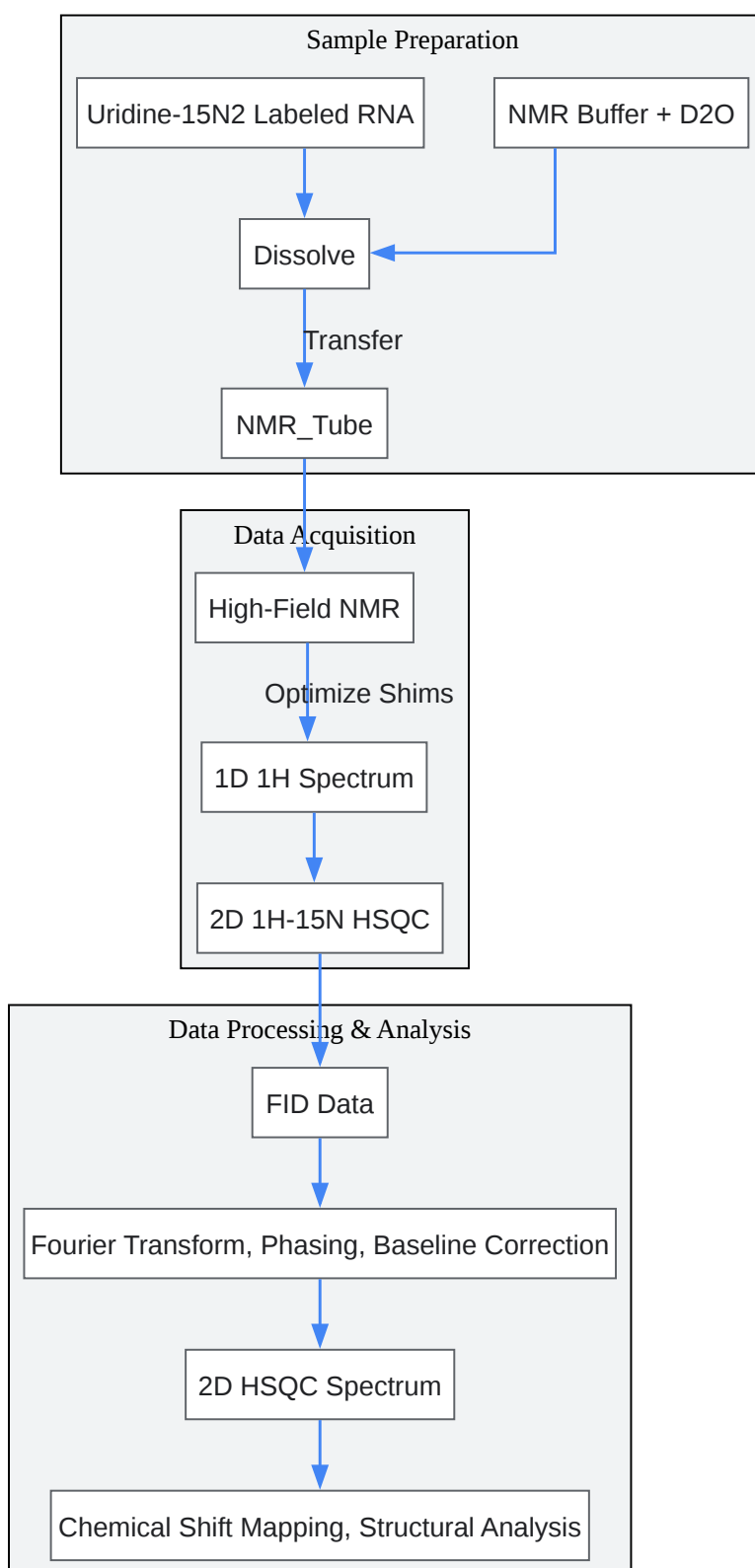
Nuclear Magnetic Resonance (NMR) Spectroscopy

^{15}N NMR spectroscopy, particularly in combination with ^1H NMR in 2D experiments like ^1H - ^{15}N HSQC (Heteronuclear Single Quantum Coherence), provides detailed information about the local chemical environment of the nitrogen atoms in **Uridine-15N2**. This is invaluable for studying RNA structure, folding, and interactions with other molecules.

Experimental Protocol: ^1H - ^{15}N HSQC NMR of a **Uridine-15N2** Labeled RNA Oligonucleotide

- **Sample Preparation:**
 - Dissolve the lyophilized **Uridine-15N2** labeled RNA oligonucleotide in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl).
 - The final concentration should be in the range of 0.1-1.0 mM.
 - Add 5-10% D_2O to the sample for the lock signal.

- Transfer the sample to a high-quality NMR tube.
- NMR Spectrometer Setup:
 - Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity.
 - Tune and match the probe for both ^1H and ^{15}N frequencies.
 - Set the sample temperature (e.g., 298 K).
- Data Acquisition:
 - Acquire a 1D ^1H spectrum to check the sample quality and optimize shimming.
 - Set up a 2D ^1H - ^{15}N HSQC experiment. Typical parameters include:
 - Spectral widths: ~12 ppm for ^1H and ~35 ppm for ^{15}N (centered around the expected imino and amino resonances).
 - Number of scans: 16-64 per increment, depending on the sample concentration.
 - Number of increments in the indirect dimension (^{15}N): 128-256.
 - Use water suppression techniques (e.g., WATERGATE or presaturation).
- Data Processing and Analysis:
 - Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).
 - Apply window functions (e.g., squared sine bell) and Fourier transform the data.
 - Phase the spectrum and perform baseline correction.
 - The resulting spectrum will show correlations between the protons and their directly attached ^{15}N atoms. Chemical shift perturbations upon ligand binding or changes in environmental conditions can be monitored to map interaction sites and study conformational changes.



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Caption: Experimental workflow for 1H-15N HSQC NMR of a **Uridine-15N2** labeled RNA.

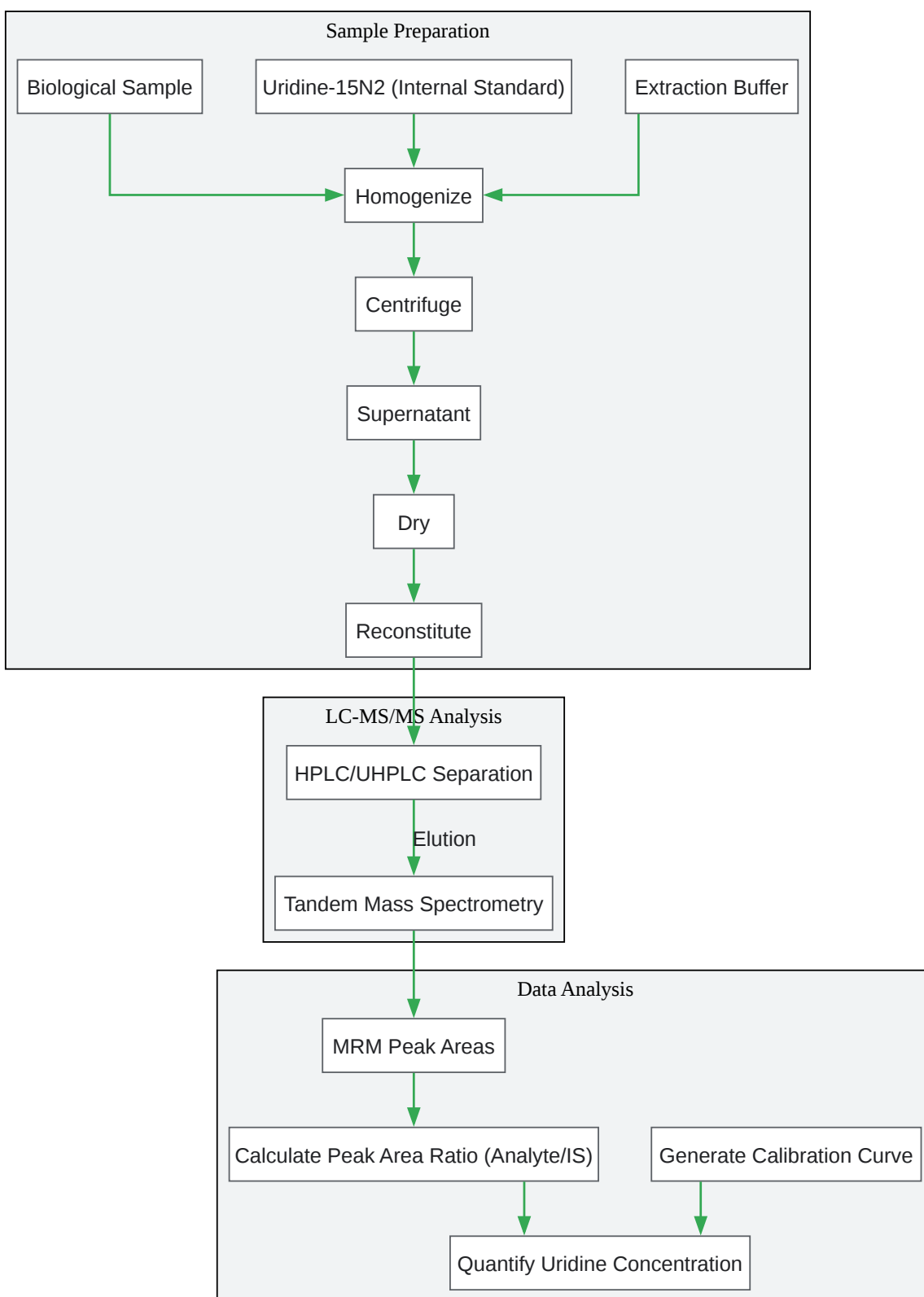
Mass Spectrometry (MS)

The precise mass difference between **Uridine-15N2** and its unlabeled counterpart allows for its use as an internal standard in quantitative mass spectrometry-based studies. This is particularly useful for quantifying uridine levels in biological samples and for flux analysis of nucleotide metabolism.

Experimental Protocol: LC-MS/MS for Quantification of Uridine in a Biological Sample

- Sample Preparation and Extraction:
 - Homogenize the biological sample (e.g., cells, tissue) in a suitable extraction buffer (e.g., methanol/acetonitrile/water).
 - Add a known amount of **Uridine-15N2** as an internal standard to the homogenate.
 - Centrifuge to pellet cellular debris.
 - Collect the supernatant and dry it under vacuum.
 - Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
- LC-MS/MS System Setup:
 - Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
 - Equip the LC with a suitable column for nucleoside separation (e.g., a C18 reversed-phase column).
 - Set up a gradient elution program using appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
- Mass Spectrometry Method:
 - Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

- Set up a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both unlabeled uridine and **Uridine-15N2**.
 - For Uridine: m/z 245.1 \rightarrow 113.0
 - For **Uridine-15N2**: m/z 247.1 \rightarrow 115.0
- Data Analysis:
 - Integrate the peak areas for the MRM transitions of both the analyte (uridine) and the internal standard (**Uridine-15N2**).
 - Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
 - Generate a calibration curve using known concentrations of unlabeled uridine spiked with the same amount of internal standard.
 - Quantify the amount of uridine in the biological sample by comparing its peak area ratio to the calibration curve.



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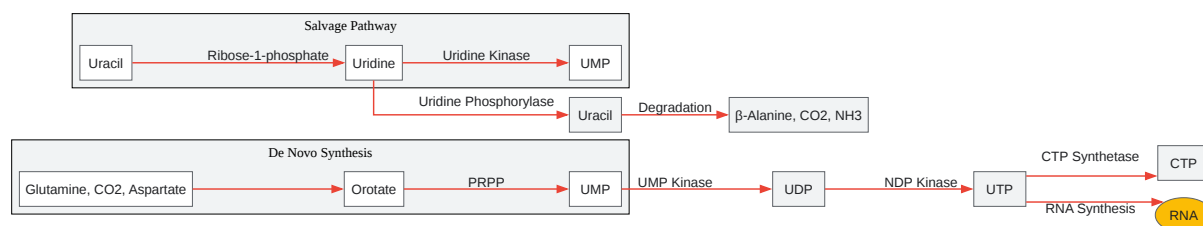
Caption: Experimental workflow for LC-MS/MS quantification of uridine using **Uridine-15N2**.

Signaling and Metabolic Pathways

Uridine plays a central role in several key metabolic pathways, most notably in the de novo and salvage pathways for pyrimidine nucleotide synthesis, which are essential for RNA production.

Uridine Metabolism

The metabolism of uridine is a tightly regulated process involving both synthesis and degradation pathways. Uridine can be synthesized de novo from simpler precursors or salvaged from the breakdown of nucleic acids.

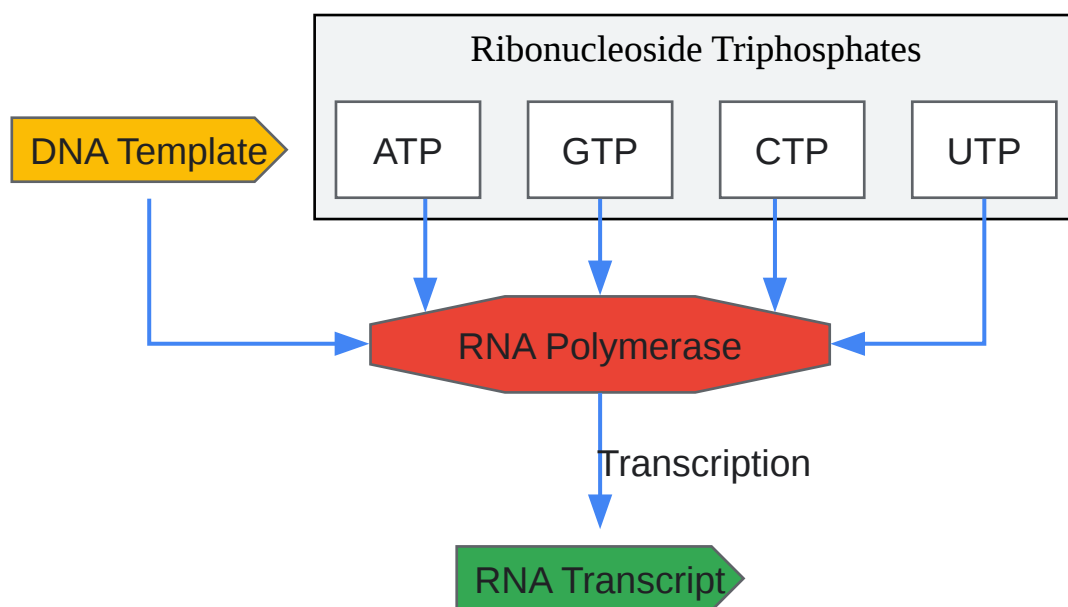


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Caption: Simplified overview of uridine metabolism pathways.

RNA Biosynthesis

Uridine triphosphate (UTP), derived from uridine, is one of the four essential nucleotide triphosphates required for the synthesis of RNA by RNA polymerase.



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Caption: The role of UTP in RNA biosynthesis.

Conclusion

Uridine-15N2 is a powerful and versatile tool for researchers in the life sciences. Its utility in NMR spectroscopy and mass spectrometry enables detailed investigations into the structure, dynamics, and metabolism of nucleic acids. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the effective application of **Uridine-15N2** in a variety of research contexts, from basic biochemical studies to drug development. As analytical technologies continue to advance, the importance of stable isotope-labeled compounds like **Uridine-15N2** in elucidating complex biological processes is only set to grow.

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